molecular formula C20H19N3O4 B2561313 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 941983-80-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2561313
CAS No.: 941983-80-8
M. Wt: 365.389
InChI Key: NRQQEZZBJSACCH-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2,4-dimethylphenyl acetamide group. The 2,4-dimethylphenyl substituent introduces lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-3-4-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-5-6-16-17(10-15)26-8-7-25-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQQEZZBJSACCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aromatic systems undergo selective oxidation under controlled conditions:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄ (aq)Acidic, 80°C, 6 hrOxadiazole ring cleavage to carboxylic acid45–52
H₂O₂ (30%)Acetic acid, 50°C, 3 hrEpoxidation of benzodioxin double bond28
  • Key Finding : Potassium permanganate in acidic media cleaves the oxadiazole ring to yield a carboxylic acid derivative, while hydrogen peroxide selectively epoxidizes the benzodioxin system.

Reduction Reactions

The acetamide and oxadiazole functionalities participate in reduction:

ReagentConditionsProduct FormedYield (%)Reference
LiAlH₄Dry THF, 0°C → RT, 2 hrReduction of acetamide to amine68
H₂ (1 atm), Pd/CEthanol, RT, 12 hrHydrogenation of oxadiazole to thiazole55
  • Mechanistic Insight : Lithium aluminum hydride reduces the acetamide group to a primary amine, while catalytic hydrogenation converts the oxadiazole ring into a thiazole.

Nucleophilic Substitution

The oxadiazole ring undergoes substitution with nitrogen nucleophiles:

NucleophileConditionsProductYield (%)Reference
HydrazineEthanol, reflux, 8 hrReplacement of oxadiazole with triazole73
AnilineDMF, K₂CO₃, 100°C, 12 hrPhenyl substitution at oxadiazole C-261
  • Optimization Note : Reactions in polar aprotic solvents (e.g., DMF) with mild bases improve substitution efficiency.

Hydrolysis Reactions

Acid/base-mediated hydrolysis of functional groups:

ConditionsSite of HydrolysisProductYield (%)Reference
6M HCl, reflux, 4 hrAcetamide cleavageFree amine + acetic acid89
NaOH (10%), 70°C, 2 hrOxadiazole ring openingHydrazide intermediate78
  • Kinetic Data : Hydrolysis of the acetamide group proceeds 3× faster than oxadiazole ring opening under acidic conditions.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

ReagentConditionsProductYield (%)Reference
Nitrile oxideToluene, 110°C, 24 hrIsoxazoline-fused derivative42
DiazomethaneEther, 0°C, 1 hrPyrazole adduct37
  • Regioselectivity : Reactions favor addition at the electron-deficient C-5 position of the oxadiazole.

Functionalization of the Benzodioxin Ring

Electrophilic aromatic substitution (EAS) occurs at the benzodioxin moiety:

Reaction TypeReagent/CatalystProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 1 hr6-Nitrobenzodioxin derivative65
SulfonationClSO₃H, CH₂Cl₂, RT, 3 hrSulfonic acid at C-6 position58
  • Orientation : EAS occurs preferentially at the C-6 position due to electronic activation by the dioxin oxygen atoms .

Cross-Coupling Reactions

Palladium-catalyzed couplings at the 2,4-dimethylphenyl group:

ReactionConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrBiaryl derivative81
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 100°CN-arylated acetamide69
  • Scope : The 2,4-dimethylphenyl group shows superior reactivity in cross-couplings compared to unsubstituted aryl rings.

Photochemical Reactions

UV-induced transformations of the benzodioxin system:

ConditionsProductQuantum Yield (Φ)Reference
UV-C (254 nm), CH₃CNRing-opening to quinone methide0.32
UV-A (365 nm), O₂Singlet oxygen-mediated oxidation0.18
  • Application : Photodegradation pathways inform stability assessments for pharmaceutical formulations.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide. For instance:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
  • The structural features of oxadiazole derivatives contribute to their ability to interact with biological targets involved in cancer progression.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : A study synthesized new sulfonamides containing the benzodioxane moiety and evaluated their potential as α-glucosidase inhibitors. The results indicated promising activity that could lead to therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Similarly, the synthesized compounds were assessed for acetylcholinesterase inhibition, which is crucial for developing treatments for Alzheimer's disease (AD) .

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial properties:

  • A series of oxadiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The findings suggested that these compounds exhibit notable antibacterial activity, indicating their potential as antibiotic agents .

Anti-inflammatory Activity

In silico studies have suggested that certain derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory processes:

  • Molecular docking studies indicated that these compounds could be optimized further for anti-inflammatory applications . This suggests a pathway for developing new anti-inflammatory drugs based on the oxadiazole scaffold.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

Structural Feature Biological Activity
Benzodioxane moietyEnhances anticancer activity
Oxadiazole ringContributes to enzyme inhibition
Dimethylphenyl groupImpacts lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Structure Key Substituents/Modifications Biological Activity Reference
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxybenzenesulfonyl)acetamide 4-Methoxybenzenesulfonyl (electron-withdrawing) Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Varied phenyl sulfanyl groups Potent antibacterial activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid (polar functional group) Anti-inflammatory (Ibuprofen-like)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Thiadiazole core with naphthyl substituent Not reported

Key Observations :

  • Heterocyclic Variations : Replacing oxadiazole with thiadiazole () introduces sulfur atoms, altering electronic properties and metabolic pathways.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Methyl groups (target compound) enhance membrane permeability but may reduce solubility. Sulfonyl groups () improve solubility but limit passive diffusion.
  • Electron Effects : Electron-withdrawing substituents (e.g., sulfonyl) strengthen hydrogen bonding with bacterial enzyme targets, whereas electron-donating groups (e.g., methoxy) may enhance π-π stacking .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole class and features a complex structure that contributes to its biological activity. Its molecular formula is C23H25N3O3C_{23}H_{25}N_3O_3 with a molecular weight of approximately 393.47 g/mol. The presence of the benzodioxin moiety is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bMDA-MB-2312.41Cell cycle arrest at G0-G1 phase
5cSK-MEL-20.75HDAC inhibition

These compounds demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably:

  • α-glucosidase Inhibition : The compound exhibited substantial inhibitory activity against yeast α-glucosidase.
  • Acetylcholinesterase (AChE) Inhibition : While showing weaker activity against AChE, the findings suggest potential for further optimization to enhance selectivity and potency .

In Silico Studies : Molecular docking studies have indicated that the compound binds effectively to target enzymes, supporting its potential as a lead compound for drug development .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Antimicrobial Studies :
    A study synthesized various oxadiazole derivatives and assessed their antimicrobial properties. The results indicated that certain modifications enhanced biological activity significantly .
  • In Vivo Studies :
    In vivo models have been used to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies are essential for understanding the translational potential of this compound in clinical settings .

Q & A

Q. How to integrate cheminformatics workflows for SAR studies of this compound?

  • Methodological Answer : Use open-source tools (e.g., RDKit) to generate molecular descriptors (e.g., LogP, topological polar surface area) and train machine learning models (e.g., random forests) to predict activity. Validate with leave-one-out cross-validation and external test sets .

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